molecular formula C14H28O2 B13801516 5,5-Dimethyl-2-octyl-1,3-dioxane CAS No. 6974-80-7

5,5-Dimethyl-2-octyl-1,3-dioxane

Cat. No.: B13801516
CAS No.: 6974-80-7
M. Wt: 228.37 g/mol
InChI Key: UBZVSDZJBLSIJG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-octyl-1,3-dioxane is an organic compound with the chemical formula C14H28O2 It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-octyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-octyl-1,3-diol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethyl-2-octyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-octyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: A structurally similar compound with a different alkyl group.

    2-Ethyl-5,5-dimethyl-1,3-dioxane: Another dioxane derivative with an ethyl group.

Uniqueness

5,5-Dimethyl-2-octyl-1,3-dioxane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other dioxane derivatives may not be suitable.

Properties

CAS No.

6974-80-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

5,5-dimethyl-2-octyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-13-15-11-14(2,3)12-16-13/h13H,4-12H2,1-3H3

InChI Key

UBZVSDZJBLSIJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCC(CO1)(C)C

Origin of Product

United States

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